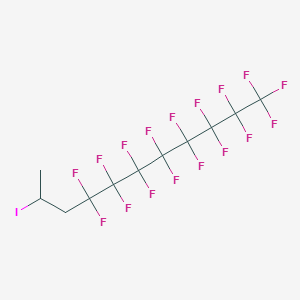

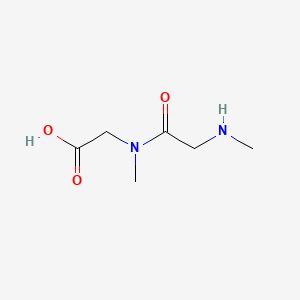

![molecular formula C6H2Cl2S2 B3327839 2,5-Dichlorothieno[3,2-b]thiophene CAS No. 39076-88-5](/img/structure/B3327839.png)

2,5-Dichlorothieno[3,2-b]thiophene

Vue d'ensemble

Description

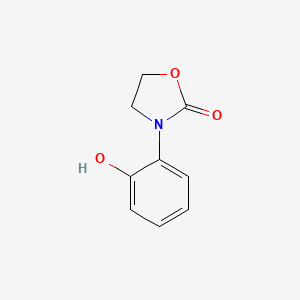

2,5-Dichlorothieno[3,2-b]thiophene is a clear colorless to slightly yellow liquid . It is mainly used as a pharmaceutical intermediate and is used in the synthesis of 3,4-disubstituted thiophenes .

Synthesis Analysis

A full functionalization of all four positions of the thieno[3,2-b]thiophene scaffold was achieved. Starting from 2,5-dichlorothieno[3,2-b]thiophene, magnesiation of the 3- and 6-position using tmpMgCl⋅LiCl furnishes, after trapping with various electrophiles, 3,6-difunctionalized dichlorothieno[3,2-b]thiophenes .Molecular Structure Analysis

The molecular formula of 2,5-Dichlorothieno[3,2-b]thiophene is C6H2Cl2S2 . The molecular weight is 209.1 g/mol . The InChIKey is DWPMHGKBWNDQQO-UHFFFAOYSA-N .Chemical Reactions Analysis

The direct site-selective arylation of 2-arylthieno[3,2-b]thiophene takes place at predictable positions (i.e., at the C-3 or C-5 position) depending on the nature and the size of the 2-aryl substituents. If the 2-aryl substituent bears an electron-withdrawing group, the next arylation takes place at the C-3 position .Physical And Chemical Properties Analysis

2,5-Dichlorothieno[3,2-b]thiophene has a density of 1.7±0.1 g/cm3 . Its boiling point is 301.7±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.0±3.0 kJ/mol . The flash point is 180.2±13.2 °C .Applications De Recherche Scientifique

Organic Solar Cells

2,5-Dichlorothieno[3,2-b]thiophene (TT-Cl) is used as a volatile solid additive in the production of high-efficiency organic solar cells . It optimizes the nanoscale morphology of active layers, leading to improved molecular crystalline ordering, fibrillar networks, and vertical phase distributions . This results in a significant performance enhancement of the solar cells .

Organic Semiconductors

Thiophene derivatives, including 2,5-Dichlorothieno[3,2-b]thiophene, play a crucial role in the advancement of organic semiconductors . They are used in the development of materials that can conduct electricity, which is essential in various electronic devices .

Organic Field-Effect Transistors (OFETs)

2,5-Dichlorothieno[3,2-b]thiophene is used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel .

Organic Light-Emitting Diodes (OLEDs)

This compound is also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They help prevent the corrosion of metal surfaces, thereby extending the life of the materials .

Dye Sensitized Solar Cells

2,5-Dichlorothieno[3,2-b]thiophene derivatives have shown wide applicability in D–A, D–π–A, D–π–D systems for dye sensitized solar cells . These solar cells are a type of thin film solar cell and are usually transparent and flexible .

Mécanisme D'action

Target of Action

The primary target of 2,5-Dichlorothieno[3,2-b]thiophene (TT-Cl) is the active layer of organic solar cells (OSCs). The compound interacts with the light-harvesting components of these cells, optimizing their nanoscale morphology .

Mode of Action

TT-Cl, a volatile solid additive, satisfies the design criteria of a planar conjugated skeleton with suitable molecular size, symmetrical geometry, and proper halogenation . It exhibits high crystallinity and strong interactions with light-harvesting components, leading to optimized molecular crystalline ordering, fibrillar networks, and vertical phase distributions .

Biochemical Pathways

The biochemical pathways affected by TT-Cl primarily involve the energy conversion processes in OSCs. By optimizing the nanoscale morphology of the active layers, TT-Cl enhances the efficiency of these processes, including exciton diffusion and dissociation, and charge transport and extraction .

Result of Action

The application of TT-Cl in OSCs results in a significant performance enhancement. For instance, PM6:Y6-based binary and ternary OSCs achieved power conversion efficiencies (PCEs) of 18.20% and 18.95%, respectively . Moreover, PM6:CH23-based binary OSCs presented an outstanding PCE of 18.72% .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

A new volatile solid additive 2,5-dichlorothieno[3,2-b]thiophene (TT-Cl) is delicately explored, fully satisfying the design criteria of a planar conjugated skeleton with suitable molecular size, symmetrical geometry, and proper halogenation . This shows promise for future applications in the field of organic solar cells.

Propriétés

IUPAC Name |

2,5-dichlorothieno[3,2-b]thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPMHGKBWNDQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1SC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichlorothieno[3,2-b]thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

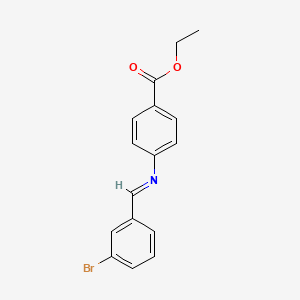

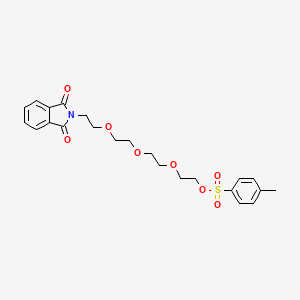

![[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B3327791.png)